

Apitolisib pharmacodynamic biomarker validation pAkt

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Compound Focus: Apitolisib

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Quantitative PK-PD Relationship for Apitolisib

The table below summarizes the core quantitative relationships established for **apitolisib** through integrated PK-PD-efficacy modeling in both preclinical and clinical studies [1] [2] [3].

Aspect	Preclinical Model (Xenograft)	Clinical Model (Phase 1)
Matrix for pAkt Measurement	Tumor tissue [1]	Platelet-rich plasma (PRP) [1] [3]
Minimum pAkt Inhibition for Tumor Shrinkage	35-45% [1] [2] [3]	35-45% [1] [2] [3]
Constant pAkt Inhibition for Tumor Stasis	61% [1] [2] [3]	65% [1] [2] [3]
Exposure-Response Relationship	Steep sigmoidal curve linking pAkt inhibition to tumor growth inhibition [1] [3]	Steep sigmoidal curve linking pAkt inhibition to tumor growth inhibition [1] [3]

Experimental Protocols for pAkt Biomarker Analysis

The validation of pAkt involved specific experimental methodologies across preclinical and clinical settings.

Preclinical PK-PD Modeling in Xenografts

- **Model System:** The study used female beige nude mice bearing subcutaneous 786-O human renal cell adenocarcinoma (RCC) xenografts [1].
- **Dosing and Sampling:** **apitolisib** was administered orally once daily across a wide range of doses (0.008 to 11 mg/kg) for 17 days. Tumor volumes were measured at multiple time points using digital calipers [1].
- **Biomarker Analysis:** The relationship between **apitolisib** plasma concentration and pAkt levels in tumor tissue was characterized using an **indirect response model**. This model describes the inhibition of the pAkt formation rate by **apitolisib** [4]. The key equation used was: $(\frac{d(\%pAkt)}{dt} = k_{in} \times (1 - \frac{I_{max} \times C_p}{IC_{50} + C_p}) - k_{out} \times \%pAkt)$ Where (I_{max}) is the maximum inhibition, (IC_{50}) is the drug concentration for 50% effect, and (C_p) is the plasma drug concentration [4].

Clinical PK-PD Modeling in Phase 1 Trials

- **Study Population:** Patients with solid tumors from phase 1 studies (NCT00854152 and NCT00854126) [1] [2].
- **Biomarker Matrix:** pAkt modulation was measured in **platelet-rich plasma (PRP)**, which served as a accessible surrogate for target modulation in the tumor [1] [3].
- **Modeling Approach:** The same indirect response model structure from the preclinical analysis was applied to clinical data. Individual patient PK parameters from a population PK model were used to predict **apitolisib** plasma concentrations, which were then linked to changes in pAkt levels in PRP [4].

Clinical Translation and Trial Outcomes

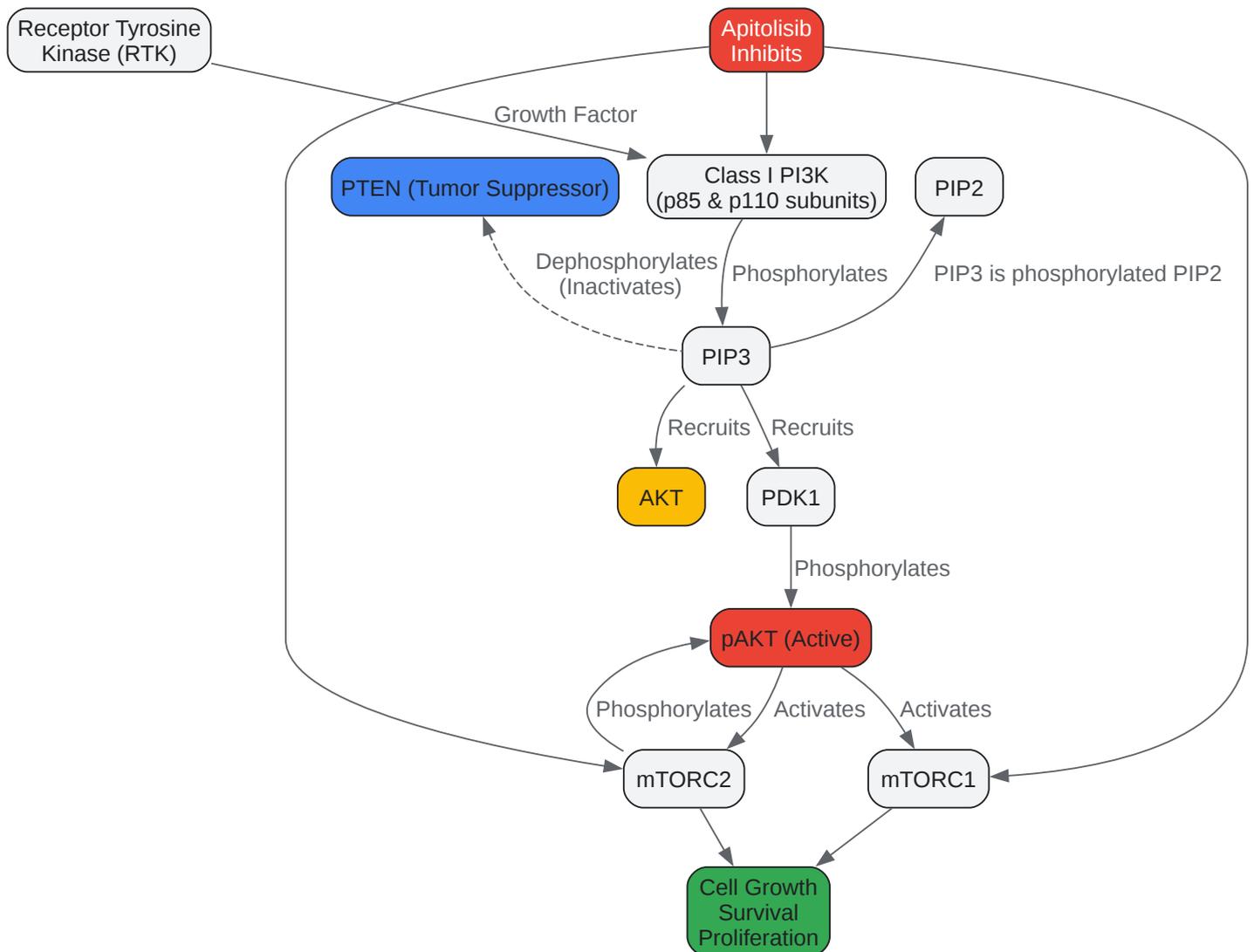
While the PK-PD modeling confirmed target engagement and a solid exposure-response relationship, later-phase clinical trials revealed significant challenges that limited **apitolisib**'s development [5] [6].

- **Efficacy vs. Comparator:** In a phase II trial in metastatic renal cell carcinoma (RCC), **apitolisib** was compared to the mTORC1 inhibitor everolimus. The study found that **apitolisib** was **less effective**, with a significantly shorter median progression-free survival (3.7 months vs. 6.1 months) [5].

- **Toxicity Profile:** The dual inhibition of PI3K and mTOR led to a higher burden of on-target adverse events. Grade 3-4 hyperglycemia (40%) and rash (24%) were substantially more common with **apitolisib** than with everolimus, leading to a higher discontinuation rate due to toxicity [5]. A phase II trial in endometrial cancer similarly reported that anti-tumor activity was limited by tolerability, with hyperglycemia (46%) and rash (30%) being the most common grade 3/4 adverse events [6].

Biological Context: The PI3K/AKT/mTOR Pathway

The rationale for selecting pAkt as a biomarker is rooted in the central role of the PI3K/AKT/mTOR (PAM) signaling pathway in cancer, which is summarized in the diagram below [7].



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pAkt is a key signaling node in this pathway. **Apitolisib**, as a dual PI3K/mTOR inhibitor, blocks the pathway at both the PI3K and mTOR levels, leading to a decrease in pAkt levels. This makes pAkt an excellent candidate for a PD biomarker to confirm that the drug is effectively hitting its intended targets [1] [7].

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References

1. Retrospective Assessment of Translational... [pmc.ncbi.nlm.nih.gov]
2. A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor [pubmed.ncbi.nlm.nih.gov]
3. A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor [link.springer.com]
4. Pharmacokinetic–Pharmacodynamic (PK–PD) Models ... [bio-protocol.org]
5. Randomized Open-Label Phase II Trial of Apitolisib (GDC ... [pmc.ncbi.nlm.nih.gov]
6. A Multicenter, Single-Arm, Open-Label, Phase 2 Study of ... [pmc.ncbi.nlm.nih.gov]
7. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

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